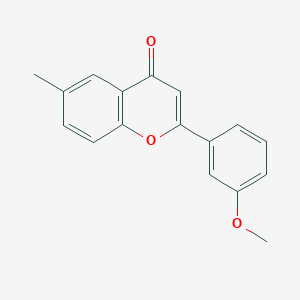

3'-Methoxy-6-methylflavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88952-72-1 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-6-methylchromen-4-one |

InChI |

InChI=1S/C17H14O3/c1-11-6-7-16-14(8-11)15(18)10-17(20-16)12-4-3-5-13(9-12)19-2/h3-10H,1-2H3 |

InChI Key |

GPLWNAUILJELBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 3 Methoxy 6 Methylflavone

Methodologies for the Chemical Synthesis of Flavone (B191248) Scaffolds with Methoxy (B1213986) and Methyl Substituents

The construction of the flavone scaffold bearing specific methoxy and methyl substituents, as seen in 3'-Methoxy-6-methylflavone, relies on precise and controlled chemical reactions. The specific placement of these groups is determined by the choice of starting materials and the synthetic route employed.

The synthesis of methoxy-substituted flavones is well-established in organic chemistry. Several classical methods provide reliable pathways to the flavone core.

Conventional Methods:

Baker-Venkataraman Rearrangement: This is a two-step process where a 2-hydroxyacetophenone (B1195853) is acylated with a substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride). The resulting ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone. mdpi.comresearchgate.net A facile Baker-Venkataraman synthesis can be achieved using phase-transfer catalysis. mdpi.com

Allan-Robinson Reaction: This method involves the reaction of a 2-hydroxyacetophenone with an aromatic anhydride (B1165640) and its sodium salt. While effective, it can sometimes result in lower yields compared to other methods. mdpi.com

Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide. Our attempts to use the conventional AFO reaction for the synthesis of isorhamnetin (B1672294) with protected chalcones resulted in the formation of mixture of compounds with low and variable yields. xiahepublishing.com

Advanced Methods:

Palladium-Catalyzed Reactions: Modern synthetic chemistry has employed transition-metal catalysis for efficient flavone synthesis. One-pot regioselective synthesis of flavones can be achieved via phosphine-free cyclocarbonylative Sonogashira coupling of 2-iodophenols with aryl alkynes. nih.gov This approach offers high regioselectivity and good yields. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of flavones, significantly reducing reaction times and often improving yields. illinois.eduresearchgate.net

Iodine-Catalyzed Oxidative Cyclization: Chalcones can be effectively cyclized to flavones using a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netexperimentjournal.com This method is a key step in synthesizing various flavone derivatives from their corresponding chalcone (B49325) intermediates. experimentjournal.com

An efficient synthesis of 3-methoxy substituted flavone derivatives can be achieved by oxidizing a corresponding flavanone (B1672756) intermediate using an iodine/DMSO system. bepls.com

The introduction of a methyl group at a specific position on the flavone A-ring, such as the C-6 position, is typically achieved by starting with a pre-methylated precursor. nih.gov For the synthesis of this compound, a common starting material would be 2'-hydroxy-5'-methylacetophenone.

The general strategy involves the Claisen-Schmidt condensation of the methylated 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) (in this case, 3-methoxybenzaldehyde) to form a methylated chalcone intermediate. experimentjournal.com This chalcone is then subjected to oxidative cyclization to form the final methylated flavone. experimentjournal.com A series of C(8)-methylated flavones were successfully synthesized from their corresponding C-methyl chalcone intermediates in good yields (62-75%). experimentjournal.com This demonstrates the viability of using C-methylated chalcones as key intermediates for producing specifically methylated flavones. experimentjournal.com

Regioselectivity: The precise placement of substituents (regioselectivity) on the flavone scaffold is of paramount importance. In the synthesis of this compound, the regiochemistry is dictated by the structures of the initial reactants.

The 6-methyl group originates from the methyl group on the starting acetophenone (B1666503) (2'-hydroxy-5'-methyl acetophenone).

The 3'-methoxy group is introduced from the substituted benzaldehyde or benzoyl chloride used in the condensation or acylation step (e.g., 3-methoxy benzaldehyde).

Controlling the reaction conditions, such as the choice of base and solvent, is also crucial for ensuring high regioselectivity, particularly in one-pot syntheses where side products like aurones could potentially form. nih.gov

Stereoselectivity: While this compound itself is an achiral molecule, stereoselectivity is a critical consideration in flavonoid chemistry, especially when synthesizing related chiral compounds like flavanones or flavan-4-ols. mdpi.comnih.gov Methodologies to achieve enantiomerically pure forms include stereoselective chalcone epoxidation, asymmetric dihydroxylation, and various forms of catalysis (organo-, organometallic, and bio-catalysis). mdpi.comnih.gov For instance, the synthesis of trans-flavan-4-ols can be achieved from flavanones through a sequence involving carbonyl reduction and a Mitsunobu reaction. mdpi.com These principles become relevant when considering the synthesis of chiral derivatives or analogues of the parent flavone.

Derivatization and Structural Modifications of this compound Analogues

The this compound scaffold can be chemically modified to produce a variety of analogues. These modifications can alter the molecule's chemical and physical properties.

A primary route for derivatization is the modification of existing substituent groups or the introduction of new ones.

Hydroxylation: A common modification is the conversion of methoxy groups to hydroxyl groups. The 3'-methoxy group can be selectively cleaved to yield the corresponding 3'-hydroxy-6-methylflavone (B3425782). This is often achieved using reagents like boron tribromide or through selective dealkylation protocols. psu.edu Furthermore, modern methods like transition-metal-catalyzed C-H bond oxidation provide a powerful tool for the regioselective introduction of hydroxyl groups directly onto the flavonoid core, which could be applied to create novel polyhydroxylated analogues. acs.org The presence and position of hydroxyl groups are known to significantly affect the properties of flavonoids. mdpi.comacs.org

Introduction of Other Substituents: The flavone nucleus is amenable to the introduction of various other functional groups. Halogens (chloro, bromo) and nitro groups have been incorporated into flavone structures to study their effects. nih.gov These modifications are typically achieved through electrophilic aromatic substitution reactions on the flavone core or by using appropriately substituted starting materials during the initial synthesis.

Biotransformation, using whole microbial cells or isolated enzymes, offers an environmentally friendly and highly selective method for modifying flavonoid structures. nih.gov Entomopathogenic filamentous fungi, in particular, have proven to be effective biocatalysts for the derivatization of methylflavones. mdpi.comnih.govmdpi.com

These microorganisms can introduce hydroxyl groups and, notably, perform glycosylation—the attachment of a sugar moiety. nih.gov Glycosylation is a critical modification as it often improves the water solubility and stability of flavonoid compounds. mdpi.comnih.gov Chemical glycosylation is often difficult, leading to low yields and requiring harsh conditions, whereas biotransformation can overcome these challenges. nih.govmdpi.com

Studies on methylflavones closely related to this compound have demonstrated the capabilities of these microbial systems.

Organisms: Strains of Beauveria bassiana and Isaria fumosorosea (also known as Isaria farinosa) are frequently used and have shown high efficacy in glycosylating methylated flavonoids. mdpi.commdpi.comnih.gov

Transformations: These fungi can perform hydroxylation followed by glycosylation. A remarkable finding is their ability to glycosylate flavonoids even without a pre-existing hydroxyl group, by first hydroxylating the substrate and then attaching a sugar. nih.govplos.org For example, 6-methylflavone (B191877) was biotransformed by Isaria fumosorosea KCH J2 into two new glycosides: 6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside and 6-methylflavone 4'-O-β-D-(4”-O-methyl)-glucopyranoside. nih.govplos.org

Products: The biotransformation of 2'-methylflavone by I. fumosorosea KCH J2 yielded three different O-glycosides, demonstrating the regioselectivity of the fungal enzymes. mdpi.comnih.gov Similarly, 4'-methylflavone was converted by I. fumosorosea KCH J2 into hydroxylated and glycosylated products. mdpi.com

The table below summarizes the findings from the biotransformation of various methylflavones using entomopathogenic fungi.

| Substrate | Microorganism | Biotransformation Products | Yield | Reference |

| 6-Methylflavone | Isaria fumosorosea KCH J2 | 6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside | N/A | nih.govplos.org |

| 6-methylflavone 4'-O-β-D-(4”-O-methyl)-glucopyranoside | N/A | nih.govplos.org | ||

| 2'-Methylflavone | Isaria fumosorosea KCH J2 | 2′-methylflavone 3′-O-β-d-(4″-O-methyl)-glucopyranoside | 10.3% | mdpi.comnih.gov |

| 2′-methylflavone 4′-O-β-d-(4″-O-methyl)-glucopyranoside | 10.9% | mdpi.comnih.gov | ||

| 2′-methylflavone 5′-O-β-d-(4″-O-methyl)-glucopyranoside | 3.7% | mdpi.comnih.gov | ||

| 4'-Methylflavone | Isaria fumosorosea KCH J2 | 4′-hydroxymethylflavone | 10.1% | mdpi.com |

| flavone 4′-methylene-O-β-d-(4″-O-methyl)-glucopyranoside | 8.1% | mdpi.com | ||

| flavone 4′-carboxylic acid | 32.7% | mdpi.com | ||

| 4′-methylflavone 3-O-β-d-(4″-O-methyl)-glucopyranoside | 3.9% | mdpi.com | ||

| 4'-Methylflavanone | Beauveria bassiana KCH J1.5 | flavanone 4′-methylene-O-β-D-(4″-O-methyl)-glucopyranoside | 52.0% | nih.gov |

These studies collectively indicate that biotransformation is a powerful strategy for generating novel derivatives of methylflavones, including analogues of this compound, which could possess enhanced properties.

Pharmacological Characterization and Receptor Interactions of 3 Methoxy 6 Methylflavone

Investigation of Neurotransmitter System Modulation

The synthetic flavone (B191248) 3'-Methoxy-6-methylflavone has been a subject of investigation for its modulatory effects on neurotransmitter systems, with a particular focus on its interaction with the GABAergic system. nih.govdntb.gov.ua Research indicates that its pharmacological activities, such as antidepressant-like effects, are linked to its ability to influence γ-aminobutyric acid (GABA) type A (GABA(A)) receptors. nih.gov

Studies have implicated GABA(A) receptors in the pathophysiology of various neurological conditions, including depression. nih.gov The investigation of this compound (3'-MeO6MF) has centered on its capacity to modulate these critical inhibitory receptors in the central nervous system. nih.govdntb.gov.ua The antidepressant activities of 3'-MeO6MF have been linked to GABAergic mechanisms, as co-administration of the GABA antagonist bicuculline (B1666979) partially mitigates these effects. nih.gov

This compound functions as a positive allosteric modulator of GABA(A) receptors. nih.gov It enhances the function of these receptors by potentiating GABA-induced currents. nih.gov This potentiation indicates that the compound binds to an allosteric site on the receptor complex, separate from the GABA binding site itself, to increase the receptor's response to GABA. nih.govnih.gov

The modulatory effect of this compound exhibits a degree of subunit selectivity. Electrophysiological studies using recombinant GABA(A) receptors expressed in Xenopus oocytes have shown that the compound potentiates GABA-induced currents through various ternary α1-2β1-3γ2L receptor combinations. nih.gov Specifically, it demonstrated activity at α1β1γ2L, α1β2γ2L, and α1β3γ2L receptors. researchgate.net

A key finding is that this compound also potentiates currents in binary α1β2 receptors, which lack the γ (gamma) subunit. nih.govresearchgate.net This indicates that the positive modulation exerted by this flavonoid is not dependent on the presence of the γ subunit, a feature that distinguishes its action from that of benzodiazepines, which require the γ subunit for their classic high-affinity binding and modulation. nih.govscispace.com

The interaction of this compound with GABA(A) receptors has been characterized using the two-electrode voltage-clamp technique. nih.gov This method allows for the direct measurement of ion currents flowing through the receptor channels in response to GABA and the modulatory compound. nih.gov

Studies on recombinant receptors expressed in Xenopus oocytes revealed that this compound potentiates currents induced by a low concentration of GABA (EC₁₀). researchgate.net The compound demonstrated maximal potentiation with varying efficacy depending on the specific subunit composition of the receptor. researchgate.net For instance, the potentiation was significantly higher at receptors containing the β2 subunit compared to the β1 subunit. researchgate.net

| GABA(A) Receptor Subtype | Maximal Potentiation of GABA EC₁₀-Induced Currents (%) |

|---|---|

| α1β1γ2L | 255 ± 8 |

| α1β2γ2L | 557 ± 37 |

| α1β3γ2L | 265 ± 15 |

| α1β2 | 351 ± 30 |

GABAergic System Modulation

Pre-clinical Assessments of Central Nervous System Activities

The modulatory actions of this compound at GABA(A) receptors have been correlated with specific central nervous system effects in preclinical behavioral models. nih.gov

In behavioral studies with mice, this compound has been shown to exert significant antidepressant-like effects. nih.gov These effects were observed in two widely used and validated rodent models for assessing antidepressant activity: the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govresearchgate.net In both tests, the compound produced a significant reduction in the immobility time of the animals. nih.gov The demonstration of these antidepressant-like activities suggests the therapeutic potential of this compound for mood disorders. nih.gov Further evidence for the involvement of the GABAergic system in these effects is provided by the finding that the antidepressant activity was partially counteracted by the co-administration of bicuculline. nih.gov

Anticonvulsant Activities in Chemically Induced Seizure Models

The synthetic flavone, this compound, has demonstrated notable anticonvulsant properties in preclinical studies. Specifically, in a chemically induced seizure model using bicuculline (BIC), this compound exhibited significant protective effects. nih.gov Research has shown that this compound provides dose-dependent protection against BIC-induced seizures. nih.gov

The mechanism underlying this anticonvulsant activity is believed to be linked to its interaction with the GABAergic system. nih.gov The co-administration of bicuculline, a competitive antagonist of GABAA receptors, partially attenuates the protective effects of this compound, suggesting that its anticonvulsant action is mediated, at least in part, through the enhancement of GABAergic neurotransmission. nih.gov This is further supported by electrophysiological studies demonstrating that the compound potentiates GABA-induced currents at various GABAA receptor subtypes. nih.govresearchgate.net

It is noteworthy that the general class of flavonoids has been investigated for its potential in managing convulsive seizures. semanticscholar.org The inhibition of GABAergic mechanisms is a key factor in the onset of seizures, and substances that positively modulate GABAA receptors often exhibit anticonvulsant properties. semanticscholar.orgnih.gov

Antinociceptive Activities in Experimental Pain Models

This compound has also been evaluated for its antinociceptive (pain-relieving) effects in established experimental pain models. Studies utilizing the tail immersion and hot plate tests, which are sensitive to centrally acting analgesics, have revealed significant antinociceptive activity for this compound. nih.gov

The observed pain-relieving effects are dose-dependent. nih.gov Similar to its anticonvulsant activity, the antinociceptive properties of this compound appear to be associated with the GABAergic system. The co-administration of bicuculline has been shown to partially reverse the antinociceptive effects, indicating an involvement of GABAA receptors in its mechanism of action. nih.gov The tail immersion test, in particular, is a common method for evaluating the central analgesic effects of various compounds. ualberta.ca

Investigations of Other Biological Activities (Contextualized to compound class)

Anti-inflammatory Effects in Cellular Models (e.g., cytokine production inhibition in RAW 264.7 cells, if relevant to flavone class)

While specific studies on the anti-inflammatory effects of this compound in RAW 264.7 macrophage cells are not extensively detailed in the provided context, the broader class of flavones, including methylated derivatives, has been a subject of significant research in this area. consensus.appmdpi.com Flavonoids, in general, are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate various inflammatory pathways. researchgate.netscitepress.org

In the context of the flavone class, studies on related compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a standard in vitro model for inflammation, have shown promising results. biomolther.orgnih.gov For instance, certain flavones and their derivatives have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). acs.orgmdpi.com The mechanism often involves the downregulation of key signaling pathways like NF-κB and MAPK. nih.govacs.org

Research on other methoxyflavones, such as 2'-methoxy-6-methylflavone, has demonstrated an ability to dampen LPS-induced inflammation. nih.gov Specifically, this related compound was shown to reduce the activity of NF-κB, a critical transcription factor in the inflammatory response, and decrease the levels of circulating pro-inflammatory cytokines. nih.gov Studies on various methylflavones have also indicated that they can inhibit NO production and the generation of reactive oxygen species in LPS-stimulated macrophages. consensus.appmdpi.com For example, 2′-methylflavone and 3′-methylflavone have been identified as potent inhibitors of pro-inflammatory cytokine production. mdpi.com

Given the established anti-inflammatory profile of the flavone class, it is plausible that this compound may also possess similar activities. However, direct experimental evidence from studies using RAW 264.7 cells is needed to confirm and characterize its specific anti-inflammatory potential and mechanisms of action.

Data Tables

Table 1: Anticonvulsant and Antinociceptive Activity of this compound

| Activity | Model | Key Findings | Reference |

|---|---|---|---|

| Anticonvulsant | Bicuculline-induced seizures | Significant, dose-dependent protection. nih.gov | nih.gov |

| Antinociceptive | Tail Immersion Test | Significant antinociceptive effect. nih.gov | nih.gov |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bicuculline |

| 2'-methoxy-6-methylflavone |

| 2′-methylflavone |

| 3′-methylflavone |

| Nitric Oxide |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

Cellular and Molecular Investigations of 3 Methoxy 6 Methylflavone Excluding Direct Receptor Pharmacology

Assessment of Cellular Viability and Antiproliferative Activity in Select Cell Lines

Currently, there is a lack of direct published research specifically investigating the effects of 3'-Methoxy-6-methylflavone on cellular viability and its potential antiproliferative activities against various cell lines. However, the broader class of methoxylated and C-methylated flavonoids, to which this compound belongs, has been the subject of numerous studies demonstrating cytotoxic and antiproliferative effects. These studies provide a basis for inferring the potential activities of this compound.

For instance, research on structurally related 6-C-methyl flavonoids isolated from Pinus densata has shown significant cytotoxic effects. nih.gov One of these compounds, 5,4'-dihydroxy-3,7,8-trimethoxy-6-C-methylflavone, exhibited potent cytotoxicity against the human promyelocytic leukemia cell line HL-60, with an IC₅₀ value of 7.91 µM after 48 hours of treatment. nih.gov This suggests that the presence of a C-methyl group at the 6-position, a feature shared with this compound, can be a key structural element for antiproliferative activity.

Furthermore, a variety of other methoxyflavones have demonstrated antiproliferative properties across different cancer cell lines. Lipophilic fractions of Eucalyptus camaldulensis, containing various methoxylated flavonoids, showed potent cytotoxic effects against MCF-7 breast cancer cells. acs.org Similarly, studies on chalcones, which are precursors to flavonoids, and other related flavonoids have reported broad-spectrum anticancer activity against cell lines including liver cancer (SMMC-7721), pancreatic cancer (8898), chronic leukemia (K562), cervical cancer (HeLa), and lung carcinoma (95-D). oup.com

While these findings highlight the potential of the flavonoid class, it is crucial to note that the specific substitution pattern of methoxy (B1213986) and methyl groups on the flavone (B191248) backbone plays a significant role in determining the biological activity. iiarjournals.org Therefore, without direct experimental data, the antiproliferative potential of this compound remains speculative.

Table 1: Antiproliferative Activity of Structurally Related Flavonoids

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 5,4'-dihydroxy-3,7,8-trimethoxy-6-C-methylflavone | HL-60 | 7.91 µM (48h) | nih.gov |

| Lipo-Eucam (extract with methoxyflavones) | MCF-7 | 7.34 µg/mL | acs.org |

| 5,3',4'-trihydroxyflavone | HL-60 | 13 µM | iiarjournals.org |

| 5,4'-dihydroxyflavone | HL-60 | 28 µM | iiarjournals.org |

| 5,4'-dimethoxyflavone | HL-60 | 36 µM | iiarjournals.org |

Modulation of Intracellular Signaling Pathways (General)

Direct evidence detailing the specific intracellular signaling pathways modulated by this compound is not available in the current scientific literature. However, the broader family of flavonoids is well-documented to interact with and modulate a variety of intracellular signaling cascades, which are fundamental to cellular processes such as proliferation, apoptosis, and inflammation.

Flavonoids have been shown to influence key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com For example, some flavonoids can inhibit the activation of NF-κB, a crucial transcription factor involved in the inflammatory response and cell survival. The modulation of such pathways is often attributed to the ability of flavonoids to interact with protein and lipid kinases. iiarjournals.org

The antioxidant properties of flavonoids also play a role in modulating signaling pathways. By scavenging reactive oxygen species (ROS), flavonoids can prevent oxidative stress-induced activation of certain signaling cascades. frontiersin.org While these general activities of flavonoids are established, the specific impact of the 3'-methoxy and 6-methyl substitutions of this compound on its ability to modulate intracellular signaling remains an area for future investigation.

Interaction with Cellular Transport Mechanisms and Enzymes (e.g., GABA uptake inhibition)

Research has indicated that this compound interacts with the GABAergic system. Specifically, it has been shown to potentiate GABA-induced currents in recombinant GABA-A receptors expressed in Xenopus oocytes. researchgate.net While direct receptor pharmacology is beyond the scope of this article, a noteworthy finding is that this potentiation does not depend on the presence of the γ subunit of the GABA-A receptor. researchgate.net This suggests that this compound may not act at the classical benzodiazepine (B76468) binding site and could potentially interact with the receptor complex through a novel allosteric site or influence cellular transport mechanisms related to GABA. researchgate.netdovepress.com

There is no direct evidence to suggest that this compound inhibits GABA uptake via GABA transporters (GATs). However, a closely related compound, 3-hydroxy-2'-methoxy-6-methylflavone (3-OH-2'MeO6MF), has been shown to attenuate alterations in the activity of GABA transaminase (GABA-T), a key enzyme responsible for the metabolic breakdown of GABA. nih.gov This interaction with a crucial enzyme in the GABAergic system points to a potential mechanism by which this class of flavonoids can modulate GABA levels and signaling, independent of direct receptor binding or uptake inhibition.

The methylation of flavonoids is known to increase their lipophilicity, which can enhance their ability to cross cellular membranes and potentially interact with intracellular enzymes and transport proteins. austinpublishinggroup.com The specific interactions of this compound with other cellular transport mechanisms and enzymes have not been extensively studied.

Pharmacokinetic and Metabolic Research Pre Clinical

Absorption and Distribution in Pre-clinical Models

While specific studies detailing the absorption and distribution of 3'-Methoxy-6-methylflavone in preclinical models are not extensively documented in publicly available literature, general principles of flavonoid absorption can be inferred. Flavonoids, as a class of compounds, undergo complex absorption processes primarily in the small intestine. nih.gov The lipophilicity of a flavonoid is a key determinant of its passive diffusion across the intestinal cell membrane. nih.gov

The structure of this compound, with its methoxy (B1213986) and methyl groups, suggests a degree of lipophilicity that would facilitate absorption. Methylation, in particular, is known to increase metabolic stability and enhance membrane transport. researchgate.net It is hypothesized that after oral administration in animal models, this compound would be absorbed from the gastrointestinal tract and distributed to various tissues. The extent of its binding to plasma proteins, such as albumin, would also influence its distribution and availability to target sites. acs.org For instance, studies on other flavones have shown that nonpolar substituents can increase binding affinity to human serum albumin (HSA), which in turn can increase the serum half-life. acs.org

Further research utilizing animal models is necessary to quantify the bioavailability, tissue distribution, and plasma protein binding of this compound to fully understand its pharmacokinetic behavior.

Metabolic Pathways and Biotransformation of this compound and its Analogues

The biotransformation of flavonoids is a multifaceted process primarily occurring in the intestines and the liver, involving Phase I and Phase II metabolic reactions. scispace.comjumedicine.com These reactions aim to increase the polarity of the compounds to facilitate their excretion.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, often mediated by the cytochrome P450 (CYP450) enzyme system. jumedicine.com For this compound and its analogues, key Phase I reactions would likely include:

O-demethylation: The methoxy group is a common site for enzymatic cleavage, converting it to a hydroxyl group. For example, the analogue 3'-hydroxy-6-methylflavone (B3425782) is a potential metabolite of this compound. nih.gov

Hydroxylation: The addition of hydroxyl groups to the flavonoid rings is another common metabolic step. researchgate.net

Phase II Metabolism: Following Phase I reactions, or directly for some parent compounds, Phase II metabolism involves conjugation with endogenous molecules to further increase water solubility. jumedicine.com Key Phase II pathways for flavonoids include:

Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxyl groups. nih.govscispace.com

Sulfation: The addition of a sulfonate group is another important conjugation reaction. nih.govscispace.com

Methylation: While the parent compound is already methylated, further methylation at other positions can occur. nih.govscispace.com

The gut microbiota also plays a crucial role in the metabolism of flavonoids, often breaking down the flavonoid structure into smaller phenolic acids, which can then be absorbed and undergo further metabolism in the liver. nih.govscispace.com The metabolic fate of this compound is likely a combination of these pathways, leading to a variety of metabolites.

Table 1: General Metabolic Pathways for Flavonoids and Predicted Pathways for this compound

| Metabolic Phase | Reaction Type | General Effect on Flavonoids | Predicted Application to this compound |

| Phase I | O-Demethylation | Conversion of methoxy groups to hydroxyl groups. | Conversion of the 3'-methoxy group to a 3'-hydroxyl group. |

| Hydroxylation | Addition of hydroxyl groups to the aromatic rings. | Potential hydroxylation on the flavone (B191248) backbone. | |

| Phase II | Glucuronidation | Conjugation with glucuronic acid at hydroxyl sites. | Glucuronidation of any formed hydroxyl metabolites. |

| Sulfation | Conjugation with sulfate (B86663) at hydroxyl sites. | Sulfation of any formed hydroxyl metabolites. | |

| Microbiota | Ring Fission | Cleavage of the C-ring of the flavonoid structure. | Degradation into smaller phenolic acid derivatives. |

Identification and Characterization of Metabolites

The precise identification and characterization of the metabolites of this compound have not been specifically reported in the available scientific literature. However, based on the known metabolism of analogous flavonoids, several potential metabolites can be predicted.

The primary metabolite would likely be the O-demethylated product, 3'-hydroxy-6-methylflavone . This is supported by studies on other methoxyflavones where demethylation is a common metabolic step. researchgate.net This particular analogue has also been synthesized and studied for its pharmacological effects. nih.gov

Further metabolism would likely involve the conjugation of this hydroxylated metabolite. Therefore, 3'-hydroxy-6-methylflavone-glucuronide and 3'-hydroxy-6-methylflavone-sulfate are expected to be major excretory products.

Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) would be required for the definitive identification and quantification of these and other potential metabolites in preclinical studies. mdpi.com Such studies are essential to fully map the metabolic profile of this compound and understand how its biotransformation influences its biological activity and clearance from the body.

Advanced Research Methodologies and Analytical Techniques

In Vitro Electrophysiological Techniques (e.g., Two-Electrode Voltage Clamp in Xenopus oocytes)

To understand the molecular targets of 3'-Methoxy-6-methylflavone, researchers have employed in vitro electrophysiological techniques, with the Two-Electrode Voltage Clamp (TEVC) method in Xenopus laevis oocytes being a primary tool. researchgate.netnih.govnih.gov This technique allows for the precise measurement of ion flow across the cell membrane in response to the application of a compound, providing insights into its effects on ion channels and receptors. nih.govnpielectronic.comnih.gov

In the context of this compound, TEVC has been instrumental in characterizing its interaction with GABAA receptors. researchgate.netnih.gov Studies have involved the expression of recombinant GABAA receptor subunits in Xenopus oocytes, creating specific receptor subtypes to be tested. researchgate.netnih.gov Research has demonstrated that this compound can potentiate GABA-induced currents, indicating a positive allosteric modulatory effect on the GABAA receptor. nih.gov Specifically, it has been shown to enhance currents through ternary α1-2β1-3γ2L and binary α1β2 receptors, suggesting that its modulatory action is not dependent on the γ subunit. nih.gov

The TEVC setup involves impaling a single oocyte with two microelectrodes: one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level. nih.govnpielectronic.com By applying GABA, the primary agonist of the GABAA receptor, a baseline current is established. Subsequent co-application of this compound with GABA allows for the quantification of the compound's modulatory effect. An increase in the current amplitude in the presence of the flavone (B191248) signifies positive allosteric modulation.

| Receptor Subtype | Effect of this compound | Technique Used |

| GABAA (various subtypes) | Potentiation of GABA-induced currents | Two-Electrode Voltage Clamp |

| Ternary α1-2β1-3γ2L | Positive modulation | Two-Electrode Voltage Clamp |

| Binary α1β2 | Positive modulation | Two-Electrode Voltage Clamp |

Pre-clinical Behavioral Assays (e.g., Forced Swim Test, Tail Suspension Test, Bicuculline-induced Seizure Models, Tail Immersion Test, Hot Plate Test)

A battery of preclinical behavioral assays in animal models, predominantly mice, has been utilized to evaluate the potential pharmacological effects of this compound. These tests are designed to model specific aspects of human conditions such as depression, anxiety, epilepsy, and pain.

Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most commonly used screening tools for assessing antidepressant-like activity. nih.govmeliordiscovery.com In both tests, animals are subjected to a short period of inescapable stress, and the duration of immobility is measured. nih.govyoutube.commed-associates.com A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that this compound significantly reduces immobility time in both the FST and TST, suggesting potential antidepressant properties. researchgate.netnih.gov

Bicuculline-induced Seizure Models: To investigate anticonvulsant activity, seizure models induced by chemical convulsants are employed. Bicuculline (B1666979) is a competitive antagonist of the GABAA receptor, and its administration reliably induces seizures. kuleuven.be The ability of a compound to delay the onset or reduce the severity of these seizures suggests anticonvulsant potential. Research has demonstrated that this compound exhibits significant anticonvulsant effects in bicuculline-induced seizure models. researchgate.netnih.govresearchgate.net

Tail Immersion Test and Hot Plate Test: These assays are used to assess antinociceptive (pain-relieving) effects, particularly against thermal stimuli. researchgate.netmeliordiscovery.com In the tail immersion test, the latency to withdraw the tail from hot water is measured. meliordiscovery.comresearchgate.netnih.govbiorxiv.org The hot plate test measures the reaction time of an animal to a heated surface. An increase in the latency to respond in either test indicates an analgesic effect. This compound has been shown to produce significant antinociceptive activity in both the tail immersion and hot plate tests. nih.gov

| Behavioral Assay | Pharmacological Effect Investigated | Key Finding for this compound |

| Forced Swim Test | Antidepressant-like | Significant reduction in immobility time |

| Tail Suspension Test | Antidepressant-like | Significant reduction in immobility time |

| Bicuculline-induced Seizure Model | Anticonvulsant | Significant anticonvulsant effects |

| Tail Immersion Test | Antinociceptive (analgesic) | Significant antinociceptive activity |

| Hot Plate Test | Antinociceptive (analgesic) | Significant antinociceptive activity |

Cell Culture Models for Investigating Specific Cellular Responses

Cell culture models provide a controlled environment to investigate the cellular and molecular mechanisms of action of compounds like this compound, independent of the complexities of a whole organism. These in vitro systems are valuable for studying specific cellular responses and pathways.

For instance, cell lines such as HeLa and SH-SY5Y have been used in high-throughput screening assays to identify neuroprotective effects of related methoxyflavones. nih.gov In such studies, cells are typically challenged with a toxin or stressor that induces cell death, and the ability of the test compound to prevent this is measured. For example, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is used to induce a specific form of cell death called parthanatos, which is mediated by the overactivation of the enzyme PARP-1. nih.gov

While direct studies on this compound in these specific models are not extensively detailed in the provided context, the methodology is highly relevant. A typical experiment would involve culturing cells, pre-treating them with varying concentrations of this compound, and then exposing them to a cytotoxic agent. Cell viability would then be assessed using assays such as the AlamarBlue assay, which measures the metabolic activity of living cells. nih.gov A compound that preserves cell viability in the face of the toxin would be identified as having a protective effect. Such models could be employed to investigate whether this compound possesses neuroprotective properties and to elucidate the underlying signaling pathways.

Spectroscopic (e.g., NMR, Mass Spectrometry) and Chromatographic Techniques for Compound Characterization and Purity Assessment

The unambiguous identification, structural elucidation, and purity assessment of this compound rely heavily on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the molecular structure of organic compounds. silae.itrsc.orgscielo.org.bo For this compound, 1H NMR would provide information on the number and connectivity of protons in the molecule, including the characteristic signals for the methoxy (B1213986) and methyl groups, as well as the protons on the flavonoid backbone. researchgate.net 13C NMR would complement this by providing information on the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.govresearchgate.netresearchgate.netmassbank.eu Techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. scielo.org.bo Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern can provide further structural information. researchgate.netnih.gov

Chromatographic Techniques: Chromatography is essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a widely used technique for analyzing the purity of a sample and for quantifying its concentration. researchgate.net The compound is passed through a column with a stationary phase, and its retention time is a characteristic property. Flash chromatography is often used for the purification of the compound on a larger scale. researchgate.net Gas-liquid chromatography (GLC) has also been applied to the analysis of flavonoid compounds. cdnsciencepub.com

| Technique | Application for this compound |

| 1H and 13C NMR Spectroscopy | Structural elucidation and confirmation |

| Mass Spectrometry (MS, HRMS, MS/MS) | Determination of molecular weight, elemental composition, and structural information |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |

| Flash Chromatography | Purification |

| Gas-Liquid Chromatography (GLC) | Separation and analysis |

Future Directions and Translational Perspectives in Pre Clinical Research

Exploration of Novel Molecular Targets and Mechanisms of Action

A crucial future direction for the pre-clinical assessment of 3'-Methoxy-6-methylflavone is the comprehensive identification of its molecular targets and elucidation of its mechanisms of action. Research on related methoxyflavones suggests several promising avenues for investigation.

For instance, various flavones have been shown to interact with protein tyrosine kinases. nih.gov A study on a series of substituted flavones revealed that different substitution patterns influence their ability to inhibit Abelson protein tyrosine kinase and epidermal growth factor (EGF) protein tyrosine kinase. nih.gov Another key area of exploration is the potential interaction with hormone receptors. Molecular docking studies of 3-methoxy flavone (B191248) derivatives have indicated possible binding interactions with the human estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR), both of which are significant targets in breast cancer research. nih.gov

Furthermore, the structural similarity to compounds like 3-hydroxy-2'-methoxy-6-methylflavone, a potent and selective modulator of GABA(A) receptors with anxiolytic properties, suggests that the central nervous system could be a valuable area of investigation. researchgate.net This analogue demonstrates activity as a positive allosteric modulator and a direct activator of specific GABA(A) receptor subtypes. researchgate.net Systematic screening of this compound against a panel of receptors, enzymes, and signaling proteins will be a critical first step. Subsequent mechanistic studies would then be required to validate these initial findings and understand the downstream cellular consequences of target engagement, such as the inhibition of cell proliferation or the modulation of inflammatory pathways. nih.govresearchgate.net

Rational Design of New Flavone Analogues with Enhanced Selectivity and Potency

Once initial biological activities and molecular targets are identified, the rational design of new analogues of this compound can be pursued to enhance its therapeutic potential. The goal of such medicinal chemistry efforts would be to improve potency, selectivity, and pharmacokinetic properties. The existing literature on other methoxylated flavonoids provides a strong foundation for this work.

Key structure-activity relationship (SAR) insights can be drawn from related compounds:

Substitution Patterns: The position and nature of substituent groups on the flavone scaffold are critical. Studies have shown that the placement of methoxy (B1213986), hydroxy, and amino groups can dramatically alter cytotoxicity and enzyme inhibition. nih.gov For example, 3'-Amino-4'-methoxyflavone was identified as a highly cytotoxic compound against a specific transformed cell line. nih.gov

Introduction of Heterocyclic Moieties: Incorporating various heterocyclic rings, such as morpholine, piperidine, or triazole, into the flavone structure has been explored as a strategy to enhance anticancer activity. nih.gov

Modulation of Methoxy Groups: The degree and position of methoxylation are known to influence metabolic stability and bioavailability. nih.gov Synthesizing a library of analogues by varying the methoxy and methyl group positions on the this compound core could lead to compounds with superior drug-like properties. For instance, the synthesis of various 3',4',5'-trimethoxychalcone analogues has demonstrated that subtle changes in methoxy and hydroxy patterns can significantly impact anti-inflammatory and anti-proliferative activities. nih.gov

A systematic approach, involving the synthesis and biological evaluation of a focused library of analogues, will be essential to develop compounds with optimized therapeutic profiles.

Integration of Computational Chemistry and In Silico Modeling

The integration of computational chemistry and in silico modeling is an indispensable tool in modern drug discovery and will be pivotal in guiding the pre-clinical development of this compound. These methods can accelerate the research process, reduce costs, and provide deep mechanistic insights.

Key applications include:

Molecular Docking: To predict and analyze the binding of this compound and its potential analogues to the active sites of identified molecular targets. For example, docking studies on 3-methoxy flavone derivatives have been used to model their interactions within the binding pockets of ER-α and EGFR, providing a rationale for their observed biological activity. nih.gov

Molecular Dynamics (MD) Simulations: To study the stability of ligand-protein complexes over time. MD simulations can confirm the stability of binding modes predicted by docking and provide a more dynamic picture of the molecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure of the flavone analogues with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogues. This early-stage assessment helps in selecting compounds with a higher probability of success in later pre-clinical and clinical stages.

By combining computational predictions with experimental validation, a more efficient and informed drug design cycle can be established for developing potent and selective derivatives of this compound.

Strategic Directions for Pre-clinical Development and Further Biological Evaluation

A clear strategic plan is necessary to advance this compound or its optimized analogues toward potential clinical application. The improved metabolic stability and oral bioavailability of methoxylated flavones compared to their hydroxylated counterparts provide a strong strategic advantage for in vivo studies. nih.gov

The pre-clinical development pathway should include the following strategic directions:

Broad-Spectrum Biological Screening: Initially, the compound should be evaluated across a diverse range of biological assays to identify its most promising therapeutic applications, such as anticancer, anti-inflammatory, or neuroactive potential. researchgate.net

In Vitro Efficacy Confirmation: Once a primary therapeutic area is identified, rigorous in vitro testing in relevant cell-based models is required. For example, if anticancer activity is observed, its efficacy should be tested against a panel of cancer cell lines, such as the MCF-7 and MDA-MB-231 breast cancer lines used for other 3-methoxy flavones. nih.gov

Lead Optimization: Based on the initial screening and SAR from analogue studies, a lead compound with the best balance of potency, selectivity, and drug-like properties will be selected for further development.

In Vivo Pharmacokinetic and Efficacy Studies: The lead compound must be evaluated in animal models to determine its pharmacokinetic profile (how the body processes the drug) and to demonstrate its efficacy in a living organism.

Toxicology and Safety Pharmacology: Comprehensive safety studies are required to identify any potential adverse effects before the compound can be considered for human trials.

By pursuing these strategic directions, a comprehensive data package can be assembled to support the potential translation of this compound or its derivatives from a laboratory curiosity into a viable therapeutic candidate.

Conclusion

Synopsis of Key Academic Discoveries Regarding 3'-Methoxy-6-methylflavone

Academic research focusing specifically on this compound is limited. The majority of available literature investigates the broader class of methoxyflavones or structurally similar isomers. However, critical insights can be drawn from studies on closely related parent structures, which provide a foundational understanding for the likely metabolic fate and potential biological relevance of this compound.

A pivotal area of discovery for related methoxyflavones lies in their interaction with human metabolic enzymes. Research on 3'-methoxyflavone, the parent compound lacking the 6-methyl group, has shown that it is a substrate for human cytochrome P450 (P450) enzymes. Specifically, the CYP1B1 and, to a lesser extent, CYP2A13 enzymes are responsible for its metabolism. nih.gov The primary metabolic transformation observed is O-demethylation, which converts the 3'-methoxy group into a 3'-hydroxy group, yielding 3'-hydroxyflavone. nih.gov This metabolic conversion is a key academic finding, as it suggests that the in vivo activity of such compounds may be attributed to their hydroxylated metabolites.

While direct experimental data on this compound is not extensively published, this metabolic pathway provides a strong predictive framework for its biotransformation in humans. The presence of the methoxy (B1213986) group makes it a likely candidate for similar P450-mediated demethylation. The general class of methoxyflavones is also recognized for possessing various biological activities, including antioxidant and anti-inflammatory properties, which are influenced by their substitution patterns. researchgate.netnih.gov The lipophilic nature imparted by the methoxy group is considered a key factor in facilitating the transport of these compounds across cell membranes. nih.govmdpi.com

Significance of Current Findings and Future Research Trajectories

The current findings, though indirect, lay the groundwork for several important future research trajectories:

Metabolic Profiling: A primary research goal should be to perform in vitro studies using human liver microsomes or recombinant P450 enzymes (particularly CYP1B1 and CYP2A13) to confirm the predicted O-demethylation of this compound and to identify any other potential metabolites.

Biological Activity Screening: Comprehensive screening of both this compound and its synthesized metabolite, 3'-hydroxy-6-methylflavone (B3425782), is essential. Based on the activities of related methoxyflavones, investigations should focus on potential anticancer, anti-inflammatory, and antioxidant effects. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: The existence of isomers like 2'-methoxy-6-methylflavone, which has been studied for its neuroprotective and anti-inflammatory effects, provides an opportunity for comparative SAR studies. nih.govnih.gov Such research would elucidate the importance of the methoxy group's position on the B-ring for specific biological activities and receptor interactions.

Mechanism of Action: Future investigations should aim to move beyond preliminary activity screening to uncover the specific molecular targets and signaling pathways modulated by this compound. For instance, research on related flavonoids has explored interactions with GABAA receptors or inhibition of cancer-related pathways, providing potential starting points. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 3'-methoxy-6-methylflavone?

- Synthesis : this compound can be synthesized via acid-catalyzed cyclization of chalcone precursors or modified from natural flavones (e.g., 6-methoxyflavone) through regioselective methylation/hydroxylation. For example, p-dihydroxybenzene derivatives have been used as starting materials for methoxyflavone synthesis .

- Characterization : Confirm structural integrity using NMR (¹H/¹³C) for methoxy and hydroxyl group identification, HPLC for purity (>98%), and mass spectrometry (HRMS) for molecular weight validation (268.27 g/mol) .

Q. What are the primary molecular targets of this compound in neuropharmacological studies?

- The compound selectively targets GABAA receptor subtypes, particularly α2β2/3γ2 and α4βδ configurations. It acts as a positive allosteric modulator (PAM) at α2-containing receptors and a direct agonist at δ-subunit-containing receptors, contributing to anxiolytic and antidepressant effects .

- Methodological Note : Use two-electrode voltage clamp (TEVC) in Xenopus oocytes to assess receptor activation/modulation. Co-express specific subunit combinations (e.g., α2β3γ2L) to isolate subtype-specific effects .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

- Analytical Techniques :

- HPLC-UV : Monitor degradation under varying pH/temperature using C18 columns (retention time ~12–15 min, λ=254 nm) .

- Spectrophotometry : Measure absorbance peaks in ethanol (λmax ~280–320 nm) to detect photodegradation .

- Storage : Store as a crystalline powder at -20°C in anhydrous DMSO (≤0.8% final concentration to avoid cellular toxicity) .

Advanced Research Questions

Q. How does this compound exhibit subtype selectivity at GABAA receptors, and what experimental designs can elucidate this?

- The compound’s selectivity arises from interactions with β2/3 subunits. For example, it activates α2β3γ2L receptors but shows minimal activity at α1-containing subtypes.

- Experimental Design :

- Compare efficacy across recombinant receptors (e.g., α2β3γ2L vs. α1β2γ2L) using TEVC.

- Use antagonists (e.g., bicuculline for direct activation; flumazenil to exclude benzodiazepine-site effects) .

- Key Finding : Anxiolytic effects in mice are flumazenil-insensitive, confirming non-canonical binding sites .

Q. How should researchers address contradictions in reported efficacy across studies (e.g., sedation vs. no sedation)?

- Sources of Variability :

- Receptor Stoichiometry : Subunit mRNA ratios (e.g., β3:γ2L) influence receptor populations and this compound’s relative efficacy (e.g., higher β3 expression enhances direct activation) .

- Dose-Dependent Effects : Low doses (1–10 mg/kg, i.p.) show anxiolysis in elevated plus maze tests, while higher doses (>20 mg/kg) induce sedation via α2βγ2L modulation .

Q. What behavioral models best correlate the compound’s molecular actions with functional outcomes?

- Anxiolysis : Elevated plus maze (EPM) and light-dark box tests in rodents, with dose-response curves comparing this compound to diazepam (positive control) .

- Antidepressant Effects : Forced swim test (FST) and tail suspension test (TST), paired with GABAA antagonists (e.g., pentylenetetrazole) to confirm mechanism .

- Limitation : Sedative effects at high doses may confound anxiety metrics; use locomotor activity assays (open field) to differentiate .

Q. What are the challenges in studying the compound’s pharmacokinetics, and how can they be mitigated?

- Solubility : Low aqueous solubility requires DMSO/carboxymethylcellulose vehicles, but concentrations >1% may affect in vivo outcomes .

- Blood-Brain Barrier (BBB) Penetration : Use LC-MS/MS to quantify brain-to-plasma ratios after systemic administration. Lipophilic analogs (e.g., methylated derivatives) may improve BBB transit .

Q. How does this compound compare to structurally similar flavonoids in modulating GABAA receptors?

- Structure-Activity Relationship (SAR) :

- The 3'-methoxy group enhances α2βγ2L affinity vs. 6-methoxyflavone.

- Hydroxylation at C3 (3-hydroxy-2'-methoxy-6-methylflavone) increases potency but reduces subtype selectivity .

- Methodological Insight : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with β3 subunit residues (e.g., Asn265, Tyr284) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.